N'-Benzylidene-2-(1-naphthylamino)acetohydrazide
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Overview
Description
N’-Benzylidene-2-(1-naphthylamino)acetohydrazide is an organic compound with the molecular formula C19H17N3O. It is known for its unique structure, which includes a benzylidene group attached to a naphthylamino moiety through an acetohydrazide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Benzylidene-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-Benzylidene-2-(1-naphthylamino)acetohydrazide are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Types of Reactions:
Oxidation: N’-Benzylidene-2-(1-naphthylamino)acetohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-Benzylidene-2-(1-naphthylamino)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- N’-Benzylidene-2-(1-naphthyloxy)acetohydrazide
- N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide
- N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide
Comparison: N’-Benzylidene-2-(1-naphthylamino)acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H17N3O/c23-19(22-21-13-15-7-2-1-3-8-15)14-20-18-12-6-10-16-9-4-5-11-17(16)18/h1-13,20H,14H2,(H,22,23)/b21-13+ |
InChI Key |
DIUGHTUTATUZLB-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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